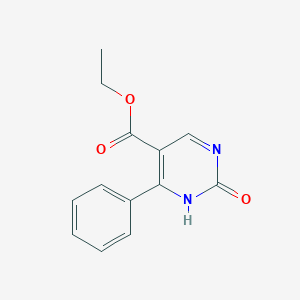

Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate

Descripción

Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate (CAS 188936-37-0) is a pyrimidine derivative featuring a hydroxyl group at position 2, a phenyl group at position 4, and an ester moiety at position 3. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity. Its structure enables participation in hydrogen bonding and further functionalization, such as halogenation or alkylation .

Propiedades

IUPAC Name |

ethyl 2-oxo-6-phenyl-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-12(16)10-8-14-13(17)15-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGYYZDMZFSPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445112 | |

| Record name | Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188781-06-8 | |

| Record name | Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Classical Condensation Method

The most common and direct synthetic route to Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate involves the condensation of ethyl cyanoacetate with benzaldehyde in the presence of ammonium acetate. This reaction proceeds through the formation of an intermediate that cyclizes to form the pyrimidine ring system.

- Reagents: Ethyl cyanoacetate, benzaldehyde, ammonium acetate

- Solvent: Ethanol or other suitable polar solvents

- Conditions: Reflux for several hours (typically 4–24 hours)

- Mechanism: Knoevenagel condensation followed by cyclization and tautomerization to yield the hydroxy-substituted pyrimidine ester

This method is widely used due to its simplicity and relatively high yield. The reaction mixture is typically refluxed in ethanol, and the product is isolated by filtration or extraction followed by recrystallization.

Biginelli-Type Multicomponent Reaction

A modified Biginelli reaction can be employed, where an aldehyde (benzaldehyde), a β-keto ester (ethyl acetoacetate), and urea or ammonium acetate are reacted under acidic catalysis to form dihydropyrimidinone intermediates. Subsequent oxidation or dehydrogenation steps convert these intermediates into the aromatic pyrimidine derivative.

- Catalysts: Acid catalysts such as HCl, Lewis acids (FeCl₃), or ceric sulfate tetrahydrate

- Solvent: Ethanol, acetic acid, or aqueous mixtures

- Temperature: Reflux conditions (80–100 °C)

- Oxidation: Ceric sulfate tetrahydrate in aqueous acetic acid can be used for oxidative dehydrogenation to aromatize the dihydropyrimidinone to the pyrimidine derivative

This approach allows for structural diversity and can be optimized by varying catalysts and solvents to improve yield and purity.

Industrial Scale Synthesis

Industrial production typically scales up the classical condensation method with process optimizations:

- Use of continuous flow reactors for better heat and mass transfer

- Optimization of reagent concentrations and reaction times to maximize yield

- Purification by recrystallization or chromatographic techniques to achieve high purity

Reaction temperatures are generally maintained between 90 and 130 °C, with reaction times ranging from 2 to 20 hours depending on the scale and specific conditions.

Detailed Reaction Conditions and Yields

| Method | Reagents | Catalyst/Conditions | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|

| Classical Condensation | Ethyl cyanoacetate, benzaldehyde, ammonium acetate | Reflux, ammonium acetate catalyst | Ethanol | 78 (boiling) | 4–24 h | 70–85 | Recrystallization (ethanol) |

| Biginelli Reaction + Oxidation | Ethyl acetoacetate, benzaldehyde, urea/ammonium acetate | Acid catalyst (HCl, FeCl₃), ceric sulfate for oxidation | Ethanol, acetic acid | 80–100 | 24 h + 1 h oxidation | 65–90 | Recrystallization, chromatography |

| Industrial Process | Same as classical, scaled up | Continuous flow, optimized heating | Ethanol or n-butanol | 90–130 | 2–20 h | >85 | Recrystallization, chromatography |

Research Findings and Optimization Strategies

Catalyst and Solvent Effects

- Acid catalysts such as hydrochloric acid and Lewis acids (FeCl₃) have been shown to accelerate the condensation and cyclization steps, improving yields and reducing reaction times.

- Solvent polarity influences the reaction rate; ethanol and acetic acid mixtures provide a good balance between solubility and reactivity.

- Ceric sulfate tetrahydrate is effective for oxidative dehydrogenation of dihydropyrimidinone intermediates to the aromatic pyrimidine, with mild conditions and good selectivity.

Reaction Monitoring and Purity Assessment

- Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.

- High-performance liquid chromatography (HPLC) confirms product purity, often achieving >95% purity after recrystallization.

- Spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry validate the structure and purity of the final compound.

Crystallization Techniques

- Slow evaporation from mixed solvents (e.g., ethyl acetate/hexane) yields high-quality crystals suitable for X-ray crystallography.

- Seeding and temperature gradient methods improve crystal size and quality.

Mechanistic Insights and Reaction Pathways

The synthesis involves the following key steps:

- Knoevenagel Condensation: Ethyl cyanoacetate condenses with benzaldehyde to form an α,β-unsaturated intermediate.

- Cyclization: Ammonium acetate provides ammonia and ammonium ions that facilitate cyclization to the pyrimidine ring.

- Tautomerization: The product exists predominantly as the 2-hydroxy tautomer, stabilized by intramolecular hydrogen bonding.

- Oxidative Aromatization (if applicable): Dihydropyrimidinone intermediates are oxidized to the aromatic pyrimidine ring using ceric sulfate or other oxidants.

Summary Table of Preparation Methods

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Condensation | Ethyl cyanoacetate + benzaldehyde + ammonium acetate | Reflux in ethanol, 4–24 h | Intermediate formation |

| Cyclization | Intramolecular ring closure | Ammonium acetate catalysis | Pyrimidine ring formation |

| Oxidation (optional) | Aromatization of dihydropyrimidinone | Ceric sulfate tetrahydrate, reflux in acetic acid/water | Aromatic pyrimidine derivative |

| Purification | Recrystallization or chromatography | Ethanol or solvent mixtures | Pure this compound |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Anticancer Properties

Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate has been identified as a promising intermediate in the synthesis of pharmaceutical compounds with antiviral and anticancer properties. Research indicates that derivatives of this compound can inhibit specific enzymes involved in viral replication and cancer cell proliferation. For instance, similar pyrimidine derivatives have shown effectiveness against various cancer cell lines, demonstrating the potential for this compound in drug development aimed at treating malignancies .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro assays have demonstrated its ability to suppress cyclooxygenase (COX) activity, which is crucial for the inflammatory response. The compound exhibited significant inhibition rates comparable to established anti-inflammatory drugs, indicating its potential for therapeutic use in inflammatory diseases .

Biological Research

Biological Activity Studies

This compound serves as a valuable tool in biological research for studying the interactions between pyrimidine derivatives and biological targets. Its structure allows for various substitutions that can influence pharmacological properties, making it an important subject for researchers focusing on drug design and development .

Antimicrobial Effects

Research has shown that this compound possesses antimicrobial properties. It has been effective against several bacterial strains, with minimum inhibitory concentrations reported in the low micromolar range. This suggests its potential application in developing new antimicrobial agents .

Materials Science

Development of Novel Materials

In materials science, this compound is utilized to develop novel materials with specific electronic and optical properties. Its unique chemical structure enables modifications that can enhance material performance in various applications, including electronics and photonics .

Case Studies

Mecanismo De Acción

The mechanism of action of ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α .

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate and related pyrimidine carboxylates:

Key Observations:

- Fluorinated Derivatives : Compounds like ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .

- Amino and Thioether Modifications: Substitutions such as benzylamino () or allylsulfanyl () introduce sites for further functionalization or biological interaction, expanding therapeutic applications.

Actividad Biológica

Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a hydroxyl group and a phenyl group, contributing to its unique chemical properties. Its structure can be represented as follows:

This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis, where it acts as an intermediate in the synthesis of more complex molecules.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to various biological effects. Notably, it exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .

1. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in vitro and in vivo. In studies involving LPS-stimulated human microglia cells, this compound reduced the expression of inflammatory markers, indicating its potential for treating neuroinflammatory conditions .

Table 1: Inhibitory Effects on Inflammatory Mediators

| Compound | IC50 (μM) | Target |

|---|---|---|

| Ethyl 2-hydroxy-4-phenylpyrimidine | 0.04 | COX-2 |

| Celecoxib | 0.04 | COX-2 |

| Ethyl 2-hydroxy-4-phenylpyrimidine | - | TNF-α |

2. Neuroprotective Properties

Research indicates that this compound may also possess neuroprotective properties. It has been reported to reduce apoptosis in neuronal cells by modulating pathways associated with endoplasmic reticulum stress and apoptosis .

Case Study: Neuroprotection in PC12 Cells

In a study assessing the protective effects on PC12 cells subjected to oxidative stress, this compound significantly decreased the levels of cleaved caspase-3, a marker of apoptosis.

3. Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties through the inhibition of cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 3.19 | Induction of apoptosis |

| BEL-7402 | 0.9 | Regulation of DNA damage proteins |

Q & A

Q. How can the Biginelli reaction be optimized for synthesizing Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate?

- Methodological Answer : The Biginelli reaction involves condensing an aldehyde, urea/thiourea, and a β-keto ester. For this compound:

- Use ethyl acetoacetate as the β-keto ester and benzaldehyde derivatives for the phenyl group.

- Optimize by testing acid catalysts (e.g., HCl, Lewis acids like FeCl₃) and solvents (ethanol, acetic acid) under reflux.

- Monitor reaction progress via TLC and isolate the product via recrystallization (e.g., ethanol/water mixture).

- Purity can be confirmed by HPLC (>95%) and melting point analysis .

Q. What spectroscopic methods are recommended for structural characterization?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl (δ ~165 ppm).

- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 274.1 (calculated for C₁₃H₁₂N₂O₃).

- Cross-validate with X-ray crystallography (see advanced questions) .

Q. How to resolve discrepancies between computational and experimental structural data?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to optimize geometry and compare bond lengths/angles with X-ray data.

- Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., hydrogen bonds) affecting crystal packing.

- Reconcile deviations by adjusting solvent effects or lattice parameters in simulations .

Advanced Research Questions

Q. How to design kinetic studies for the hydrolysis of the ester group under varying pH?

- Methodological Answer :

- Prepare buffer solutions (pH 2–12) and monitor hydrolysis via UV-Vis spectroscopy (λ_max ~260 nm for pyrimidine ring).

- Use pseudo-first-order kinetics: Plot ln([ester]₀/[ester]ₜ) vs. time.

- Calculate rate constants (k_obs) and correlate with pH to identify hydrolysis mechanisms (acid/base-catalyzed) .

Q. What strategies can resolve tautomerism ambiguities in the pyrimidine ring?

- Methodological Answer :

- Conduct variable-temperature NMR (VT-NMR) to observe equilibrium between keto-enol tautomers.

- Use X-ray crystallography to determine dominant tautomer in solid state.

- Compare with theoretical calculations (NMR chemical shift predictions via GIAO-DFT) .

Q. How to address contradictions in catalytic activity data across studies?

- Methodological Answer :

- Standardize testing conditions: Use controlled catalyst loading (e.g., 5–10 mol%), solvent (DMF vs. ethanol), and temperature (80–100°C).

- Perform control experiments to rule out solvent/catalyst interactions.

- Validate reproducibility via interlaboratory studies .

Experimental Design & Data Analysis

Q. How to design a crystallization protocol for high-quality single crystals?

- Methodological Answer :

- Dissolve the compound in a mixed solvent (e.g., ethyl acetate/hexane) and allow slow evaporation.

- Optimize using seeding techniques or temperature gradients.

- Verify crystal quality with SHELX refinement (R1 < 0.05) and ORTEP-3 for thermal ellipsoid visualization .

Q. What statistical methods are suitable for analyzing reaction yield variability?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.